The compound 1-(3,5-Dichloropyridin-4-yl)piperazine is a derivative of piperazine, which is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry. These compounds have been shown to possess various pharmacological properties, including antiemetic, analgesic, anticonvulsant, and antidepressant activities, as well as potential for the treatment of central nervous system disorders.
Though no direct applications are described for 1-(3,5-dichloropyridin-4-yl)piperazine, compounds containing the 3,5-dichloropyridin-4-yl moiety show promise as anti-cancer agents, particularly as FGFR inhibitors [, ].
The pharmacological effects of piperazine derivatives are often attributed to their interactions with different types of receptors and biological targets. For instance, the fluorination of piperazine derivatives has been found to enhance their affinity and selectivity for the 5-HT1D receptor, which is implicated in the modulation of neurotransmitter release. The reduced pKa resulting from fluorine incorporation improves oral absorption, although its impact on bioavailability is complex and not always predictable1. In the context of anticonvulsant activity, certain piperazine derivatives have been shown to block sodium channels and L-type calcium channels, which are critical in the propagation of seizures3. Additionally, piperazine compounds have been identified as inhibitors of soluble epoxide hydrolase, an enzyme involved in the metabolism of fatty acids, which is relevant for various inflammatory and vascular diseases4.
Piperazine derivatives have found applications across a range of fields, primarily in medicinal chemistry and pharmacology. In the search for new antiemetic agents, a series of 4-piperazinopyrimidines with a methylthio substituent displayed potent antiemetic activity, leading to the selection of two compounds for clinical investigations2. The synthesis of 1,3-substituted pyrrolidine-2,5-dione derivatives with piperazine moieties has yielded promising anticonvulsant agents with a more favorable protective index than well-known antiepileptic drugs3. Furthermore, piperazine-1-yl-1H-indazole derivatives have been synthesized and subjected to docking studies, indicating their significance in medicinal chemistry5. The scalable synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor, highlights the potential of piperazine derivatives in the treatment of central nervous system disorders6. Lastly, novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine have been synthesized and evaluated for their antidepressant and antianxiety activities, demonstrating the versatility of piperazine compounds in pharmacological research7.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: